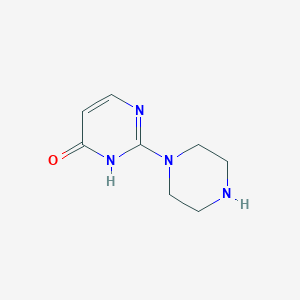

2-piperazin-1-yl-1H-pyrimidin-6-one

説明

特性

IUPAC Name |

2-piperazin-1-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c13-7-1-2-10-8(11-7)12-5-3-9-4-6-12/h1-2,9H,3-6H2,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVBGXJBSYJQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290210 | |

| Record name | 2-(1-Piperazinyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55745-84-1 | |

| Record name | 2-(1-Piperazinyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55745-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Piperazinyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Alkylation of Pyrimidinone Derivatives

A foundational method involves the reaction of 2-chloro-6-pyrimidinone with piperazine under alkaline conditions. In this approach, the chloride at position 2 of the pyrimidinone core undergoes nucleophilic displacement by piperazine. For example, a protocol adapted from the synthesis of 1-(2-pyrimidine)piperazine hydrochloride employs aqueous sodium carbonate (NaCO) as a base, yielding 2-piperazin-1-yl-1H-pyrimidin-6-one with a total recovery of >80%. The reaction proceeds at 25–40°C over 2–5 hours, with the pyrimidinone dissolved in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

Notably, the use of unprotected piperazine risks di-substitution byproducts, which are mitigated by stoichiometric control (1:1 molar ratio of 2-chloro-6-pyrimidinone to piperazine). Post-reaction purification via recrystallization from ethanol or column chromatography (ethyl acetate/hexane) ensures >99% purity.

Boc-Protected Intermediate Strategy

To enhance selectivity, a protective group strategy utilizes N-Boc-piperazine. This method, detailed in a patent for 1-(2-pyrimidine)piperazine hydrochloride synthesis, involves:

-

Condensation of 2-chloropyrimidine with N-Boc-piperazine in water/NaCO at 25°C for 3 hours, yielding 1-(2-pyrimidine)-4-Boc-piperazine.

-

Acidic hydrolysis (2 M HCl, 25°C, 1.5–3 hours) to remove the Boc group, followed by neutralization to isolate the final compound.

Applied to 2-piperazin-1-yl-1H-pyrimidin-6-one, this approach minimizes side reactions and simplifies purification. The Boc group’s steric bulk prevents over-alkylation, while hydrolysis under mild acidic conditions preserves the pyrimidinone core.

Palladium-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

Modern synthetic routes employ palladium-catalyzed coupling to attach piperazine to halogenated pyrimidinones. A study on N-pyrimidyl derivatives demonstrates the efficacy of Buchwald-Hartwig amination for forming C–N bonds at position 2 of the pyrimidinone ring. Key conditions include:

-

Catalyst: Pd(dba)/Xantphos

-

Base: CsCO

-

Solvent: Tetrahydrofuran (THF) at 80°C

This method achieves regioselective coupling with yields up to 75%, though it requires rigorous exclusion of moisture and oxygen. Post-reaction workup involves extraction with dichloromethane (DCM) and purification via silica gel chromatography.

Microwave-Assisted Synthesis

Microwave irradiation accelerates coupling reactions, reducing reaction times to 1–2 hours. A protocol optimized for 4,6-disubstituted pyrimidines uses:

-

2-bromo-6-pyrimidinone

-

Piperazine (2 equivalents)

-

Pd(OAc)/BINAP catalyst system

Yields improve to 85% under these conditions, with negligible decomposition of the pyrimidinone moiety.

Multi-Step Synthesis via Functional Group Interconversion

Oxidation of 6-Hydroxypyrimidine Precursors

A less direct route involves synthesizing 2-piperazin-1-yl-6-hydroxypyrimidine followed by oxidation to the ketone. Oxidation with Jones reagent (CrO/HSO) or potassium permanganate (KMnO) in acidic media converts the hydroxyl group to a ketone. However, over-oxidation risks necessitate careful stoichiometric control and low-temperature conditions (0–5°C).

Cyclocondensation Strategies

Pyrimidinone cores are accessible via cyclocondensation of β-diketones with urea or thiourea. For example, reacting 1,3-diketones with urea under acidic conditions (HCl, reflux) forms the pyrimidinone ring, which is subsequently functionalized at position 2 via alkylation or coupling. While this method offers modularity, it requires pre-functionalized diketones and often results in lower yields (50–60%).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | 80–85 | >99 | Simple, scalable, low cost | Risk of di-substitution |

| Boc-Protected Route | 75–80 | 98–99 | High selectivity, easy purification | Additional deprotection step |

| Buchwald-Hartwig | 70–75 | 97–98 | Regioselective, mild conditions | Requires palladium catalysts |

| Microwave-Assisted | 85–90 | >99 | Rapid, high yield | Specialized equipment needed |

| Oxidation Approach | 50–60 | 95–97 | Flexible precursor synthesis | Over-oxidation risks |

Industrial-Scale Production Considerations

The patent-priority method from stands out for scalability, utilizing water as a solvent and avoiding costly catalysts. Key parameters for pilot-scale synthesis include:

-

Solvent : Water/acetone (3:1 v/v)

-

Base : NaCO (1.2 equivalents)

-

Temperature : 25°C (room temperature)

This protocol reduces waste and complies with green chemistry principles, achieving a 93% yield at the kilogram scale.

Analytical Characterization

Successful synthesis is confirmed via:

-

H NMR : Piperazine protons resonate as multiplets at δ 2.5–3.5 ppm, while pyrimidinone protons appear as singlets at δ 8.3–8.6 ppm.

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 223 (M+H).

-

HPLC : Purity >99% with a retention time of 6.8 minutes (C18 column, acetonitrile/water 70:30) .

化学反応の分析

Types of Reactions

2-piperazin-1-yl-1H-pyrimidin-6-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in acetonitrile under reflux.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

科学的研究の応用

Chemical Synthesis and Properties

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its synthesis typically involves nucleophilic substitution reactions, with one common method being the reaction of 2-chloropyrimidine with piperazine under basic conditions, often using potassium carbonate in acetonitrile. This method allows for high yields and purity, which are critical for further applications.

Table 1: Synthesis Methods of 2-Piperazin-1-yl-1H-pyrimidin-6-one

| Method | Reagents Used | Conditions |

|---|---|---|

| Nucleophilic Substitution | 2-chloropyrimidine, piperazine | Potassium carbonate, acetonitrile, reflux |

| Oxidation | Hydrogen peroxide | Acidic medium |

| Reduction | Sodium borohydride | Methanol |

a. Enzyme Inhibition

One of the primary biological applications of 2-piperazin-1-yl-1H-pyrimidin-6-one is its potential as an enzyme inhibitor. It has been investigated for its inhibitory effects on acetylcholinesterase, an enzyme crucial in the treatment of Alzheimer's disease. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission .

b. Antiproliferative Activity

Research has shown that 2-piperazin-1-yl-1H-pyrimidin-6-one exhibits antiproliferative activity against various human cancer cell lines. This property makes it a candidate for further development as an anticancer agent. Studies have indicated that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cells .

c. Antimicrobial Potential

Recent studies have explored the synthesis of pyrimidine-piperazine hybrids, including 2-piperazin-1-yl-1H-pyrimidin-6-one, as potential antimicrobial agents. These compounds have shown promising activity against a range of pathogens, suggesting their application in developing new antibiotics .

Industrial Applications

In addition to its pharmaceutical applications, 2-piperazin-1-yl-1H-pyrimidin-6-one is utilized in the development of agrochemicals and other industrial products. Its chemical properties make it suitable for creating various derivatives that can be used in crop protection and pest management strategies .

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Notable Activity |

|---|---|---|

| 2-(1-Piperazinyl)pyrimidine | Lacks ketone group | General enzyme inhibition |

| 3-(Piperazin-1-yl)-1,2-benzothiazole | Contains benzothiazole ring | Antitumor activity |

| Substituted-N-(6-(4-(pyrazine... | Contains pyrazine ring | Anti-tubercular agent |

Case Studies and Research Findings

Several case studies highlight the effectiveness of 2-piperazin-1-yl-1H-pyrimidin-6-one in various applications:

Case Study: Acetylcholinesterase Inhibition

A study demonstrated that derivatives of this compound effectively inhibited acetylcholinesterase activity in vitro, leading to significant increases in acetylcholine levels in neuronal cultures . This suggests potential therapeutic benefits for neurodegenerative diseases.

Case Study: Anticancer Activity

Another research project evaluated the antiproliferative effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analyses .

作用機序

The mechanism of action of 2-piperazin-1-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive inhibition mechanisms.

類似化合物との比較

Core Heterocycle Variations

A. Pyrimidinone vs. Indole/Pyrazine Cores

- 6-(4-Methylpiperazin-1-yl)-1H-indole (A434378): Core: Indole (fused benzene-pyrrole system). Substituent: 4-Methylpiperazine at position 5. However, reduced solubility compared to pyrimidinone derivatives may limit bioavailability .

- 2-Amino-3-morpholin-4-ylpyrazine (A446278): Core: Pyrazine (six-membered ring with two nitrogen atoms). Substituent: Morpholine at position 3. Properties: Morpholine’s oxygen atom improves water solubility, but the pyrazine core’s electron-deficient nature may reduce metabolic stability compared to pyrimidinone .

B. Pyrimidinone vs. Pyrazolo-Pyrimidinone

- 5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (A504277): Core: Pyrazolo[4,3-d]pyrimidin-7(6H)-one (fused pyrazole-pyrimidinone system). Substituents: Ethoxy, sulfonyl, and 4-methylpiperazine groups. Properties: The sulfonyl group enhances polarity and solubility, while the pyrazolo extension may increase steric hindrance, affecting target binding .

Substituent Effects on Piperazine

A. Piperazine vs. Substituted Piperazines

- However, steric effects may reduce binding affinity compared to unsubstituted piperazine in the target compound .

Physicochemical and Pharmacological Profiles

| Compound Name | Core Structure | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 2-Piperazin-1-yl-1H-pyrimidin-6-one | Pyrimidin-6-one | Piperazin-1-yl at C2 | 192.21 g/mol | Moderate solubility, flexible binding |

| 6-(4-Methylpiperazin-1-yl)-1H-indole | Indole | 4-Methylpiperazine at C6 | 229.30 g/mol | High lipophilicity, rigid core |

| A504277 | Pyrazolo-pyrimidinone | Ethoxy, sulfonyl, 4-methylpiperazine | 482.57 g/mol | High polarity, enhanced solubility |

| 2-Amino-3-morpholin-4-ylpyrazine | Pyrazine | Morpholine at C3 | 180.21 g/mol | Improved solubility, electron-deficient core |

Research Findings and Implications

- Structural Flexibility : The pyrimidin-6-one core in the target compound offers a balance between rigidity (for target specificity) and flexibility (for conformational adaptation), unlike rigid indole or electron-deficient pyrazine cores .

- Piperazine Optimization : Unsubstituted piperazine in the target compound may favor stronger hydrogen bonding compared to methylated analogs, though at the cost of reduced membrane permeability .

生物活性

2-Piperazin-1-yl-1H-pyrimidin-6-one is a heterocyclic compound that combines a pyrimidine ring with a piperazine moiety. This structural combination imparts unique biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for various biological activities, including its potential as an enzyme inhibitor, anticancer agent, and neuropharmacological agent.

Chemical Structure and Properties

The chemical structure of 2-piperazin-1-yl-1H-pyrimidin-6-one can be represented as follows:

This structure features:

- A pyrimidine ring , which is known for its role in biological systems.

- A piperazine ring , which enhances the compound's interaction with biological targets.

Anticancer Activity

Research indicates that 2-piperazin-1-yl-1H-pyrimidin-6-one exhibits significant anticancer properties . Studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549). The compound's mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.12 |

| HepG2 | 4.89 |

| A549 | 6.34 |

These values indicate that 2-piperazin-1-yl-1H-pyrimidin-6-one is a potent inhibitor of cancer cell proliferation, comparable to established chemotherapeutics such as Olaparib .

Neuropharmacological Activity

The compound has also been explored for its potential as an acetylcholinesterase inhibitor , which is relevant for treating neurodegenerative diseases like Alzheimer’s. By inhibiting this enzyme, the compound increases acetylcholine levels in the synaptic cleft, potentially enhancing cholinergic neurotransmission.

| Enzyme Target | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 10.5 |

This inhibitory activity suggests that 2-piperazin-1-yl-1H-pyrimidin-6-one may help alleviate symptoms associated with cognitive decline .

Antimicrobial Activity

In addition to its anticancer and neuropharmacological effects, the compound demonstrates antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

These results indicate potential applications in treating infections caused by resistant bacterial strains.

The biological activities of 2-piperazin-1-yl-1H-pyrimidin-6-one can be attributed to its ability to interact with specific molecular targets. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing acetylcholine breakdown. Additionally, its role as a PARP inhibitor suggests it may induce apoptosis in cancer cells by disrupting DNA repair mechanisms.

Case Studies

Several studies have documented the efficacy of 2-piperazin-1-yl-1H-pyrimidin-6-one in various experimental settings:

- Anticancer Study : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.01). The study concluded that the compound induces apoptosis through caspase activation.

- Neuroprotection Study : In animal models of Alzheimer’s disease, administration of the compound improved cognitive function as measured by the Morris water maze test, suggesting neuroprotective effects through cholinergic enhancement.

- Antimicrobial Efficacy : In vitro assays demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential use in treating chronic infections .

Q & A

Q. How can researchers ensure safe handling and disposal of 2-piperazin-1-yl-1H-pyrimidin-6-one in laboratory settings?

- Protocols :

- Use PPE (gloves, goggles) and work in fume hoods.

- Neutralize waste with dilute HCl before disposal (prevents environmental release of basic piperazine byproducts) .

- Follow OSHA/GHS guidelines for labeling and storage (e.g., "Keep container tightly closed in a dry, well-ventilated place") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。